Enzymatic Formation Rate: Substrate Preference of AAC(2')-Ia
The enzyme AAC(2')-Ia, a primary source of clinical resistance, exhibits a defined substrate preference. The rate of N-acetylation of gentamicin C1a to form N(2')-acetylgentamycin C1a is 86% of the rate observed with gentamicin C1 as a substrate [1]. This quantitative difference in catalytic efficiency is critical for understanding resistance profiles in clinical isolates. In contrast, the enzyme shows only 7% relative activity with gentamicin B, highlighting the specificity of the interaction [1].
| Evidence Dimension | Relative enzymatic acetylation rate |
|---|---|
| Target Compound Data | 86% (rate of formation from gentamicin C1a) |
| Comparator Or Baseline | Gentamicin C1: 100% (baseline) |
| Quantified Difference | Gentamicin C1a is acetylated at 86% the rate of gentamicin C1. |
| Conditions | In vitro assay with purified AAC(2')-Ia enzyme from Providencia stuartii. |
Why This Matters
This data confirms that gentamicin C1a is a major, but not the most efficient, substrate for the AAC(2')-Ia enzyme, which directly impacts the compound's utility in designing and testing next-generation aminoglycosides that evade this specific resistance mechanism.
- [1] BRENDA: EC 2.3.1.59 - gentamicin 2'-N-acetyltransferase. Substrate specificity data from Payie, K.G.; et al. Characterization of gentamicin 2'-N-acetyltransferase from Providencia stuartii. Antimicrob Agents Chemother. 1997, 41, 2590-2594. View Source
